(S)-Norduloxetine

Description

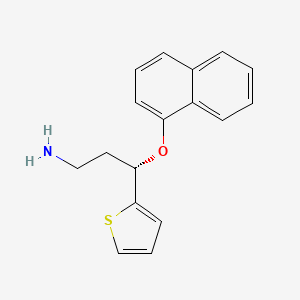

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NOS/c18-11-10-16(17-9-4-12-20-17)19-15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16H,10-11,18H2/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXLKLOJDLMZFC-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(CCN)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@@H](CCN)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178273-35-3 | |

| Record name | N-Desmethylduloxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178273353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYLDULOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3S58SVQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Norduloxetine chemical structure and properties

An In-Depth Technical Guide to (S)-Norduloxetine: Structure, Properties, and Analysis

Introduction

(S)-Norduloxetine, also known as N-desmethyl duloxetine, is the primary N-demethylated metabolite of (S)-Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the management of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2][3] Understanding the chemical structure, physicochemical properties, and metabolic fate of (S)-Norduloxetine is critical for a comprehensive grasp of the parent drug's pharmacology and for the development of robust analytical methods in drug metabolism and pharmacokinetic (DMPK) studies. This guide provides a detailed technical overview of (S)-Norduloxetine, intended for researchers, chemists, and drug development professionals.

Chemical Identity and Stereochemistry

(S)-Norduloxetine is structurally characterized by a naphthyloxy ring linked via an ether bridge to a thiophene-bearing propyl-amine backbone. The stereochemistry at the chiral center (C3) is of paramount importance. The designation "(S)" refers to the specific spatial arrangement of the substituents at this center, which is retained from its parent compound, (S)-Duloxetine. While the parent drug's efficacy is critically dependent on this (S)-configuration, its major metabolites are not considered to be significant contributors to its overall pharmacological activity.[4][5]

| Identifier | Data |

| IUPAC Name | (3S)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine[6] |

| Synonyms | N-Desmethylduloxetine, (S)-(+)-3-(1-Naphthoxy)-3-(2-thienyl)-1-propylamine[7] |

| CAS Number | 178273-35-3[6] |

| Molecular Formula | C₁₇H₁₇NOS[6] |

| Molecular Weight | 283.39 g/mol [6] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OC3=CC=CS3[6] |

Physicochemical Properties

The physicochemical characteristics of a drug metabolite are crucial for determining its absorption, distribution, and excretion profiles. While extensive experimental data for (S)-Norduloxetine is not widely published, its properties can be reliably inferred from its structure and data available for the parent compound, duloxetine. The primary amine of (S)-Norduloxetine is expected to have a pKa very similar to the secondary amine of duloxetine, making it predominantly ionized at physiological pH.

| Property | Value / Description | Source |

| Physical Form | Expected to be a solid at room temperature. | [8] (by analogy) |

| pKa | ~9.34 (Estimated based on Duloxetine HCl) | [9] |

| LogP (XLogP3) | 3.8 (Computed) | [6] |

| LogD at pH 7.4 | ~1.54 (Estimated based on Duloxetine) | [9] |

| Aqueous Solubility | pH-dependent. Estimated to be sparingly soluble in water at neutral pH. Solubility increases significantly at acidic pH. (Duloxetine HCl is 2.74 g/L at pH 7 and 21.6 g/L at pH 4). | [9] |

| Organic Solubility | Expected to be freely soluble in methanol and other polar organic solvents. | [10][11] (by analogy) |

| Hydrogen Bond Donors | 2 (amine) | [6] |

| Hydrogen Bond Acceptors | 3 (amine, ether oxygen, thiophene sulfur) | [6] |

| Rotatable Bonds | 5 | [6] |

Synthesis and Purification

The most direct synthesis of (S)-Norduloxetine involves the demethylation of an advanced intermediate used in the synthesis of (S)-Duloxetine itself. This approach leverages established stereoselective methods to ensure the correct (S)-configuration.

Workflow for Synthesis of (S)-Norduloxetine

Caption: Synthetic pathway for (S)-Norduloxetine via demethylation.

Experimental Protocol: Demethylation

Causality: This protocol utilizes a well-established two-step demethylation procedure for tertiary amines.[12][13] Phenyl chloroformate reacts with the tertiary amine to form a carbamate intermediate, effectively removing one methyl group. The subsequent hydrolysis under strong alkaline conditions cleaves the carbamate to yield the primary amine, (S)-Norduloxetine. Dimethyl sulfoxide (DMSO) is an effective solvent for the hydrolysis step.

-

Carbamate Formation: In a dry reaction vessel under an inert atmosphere (e.g., Argon), dissolve (S)-N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine (1.0 eq) in a suitable anhydrous solvent like toluene.

-

Add a non-nucleophilic base such as diisopropylethylamine (1.5 eq).

-

Cool the mixture in an ice bath (0 °C). Add phenyl chloroformate (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Hydrolysis: To the reaction mixture containing the in situ formed carbamate, add potassium hydroxide (or sodium hydroxide, ~5.0 eq) and dimethyl sulfoxide (DMSO).

-

Heat the mixture to approximately 80-100 °C and stir for 4-8 hours until the carbamate is fully hydrolyzed.

-

Workup and Purification: Cool the reaction mixture to room temperature. Carefully quench with water and extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure (S)-Norduloxetine.

Metabolism and Pharmacological Activity

Metabolic Pathway

(S)-Norduloxetine is one of several primary metabolites of Duloxetine. The parent drug undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP1A2 and CYP2D6 for oxidation, and likely CYP2C11 for N-demethylation.[1][2][14] The resulting hydroxylated and N-demethylated metabolites are subsequently conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted in the urine.[15][16]

Caption: Simplified metabolic pathways of (S)-Duloxetine.

Pharmacological Activity

While (S)-Duloxetine is a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET), its major circulating metabolites, including the hydroxylated and subsequently conjugated forms, are considered pharmacologically inactive.[4][5] Although (S)-Norduloxetine retains the core pharmacophore, it does not appear to contribute significantly to the overall clinical activity of the parent drug. For context, the binding affinities of the parent compound are provided below.

| Target Transporter | (S)-Duloxetine Kᵢ (nM) | Reference |

| Serotonin Transporter (SERT) | 0.8 - 8.5 | [17][18] |

| Norepinephrine Transporter (NET) | 7.5 - 45 | [17][18] |

Analytical Characterization

Robust analytical methods are essential for quantifying (S)-Norduloxetine in biological matrices or as a reference standard. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.

Analytical Workflow

Caption: General workflow for the analysis of (S)-Norduloxetine.

Protocol 1: Reversed-Phase HPLC-UV Method

Causality: This method is designed for routine analysis and purity assessment where high sensitivity is not required. A C18 column provides excellent retention and separation for the relatively nonpolar analyte. An acidic phosphate buffer is used to ensure the amine is protonated, leading to sharp, symmetrical peaks. Acetonitrile serves as the organic modifier to elute the compound.

-

Instrumentation: HPLC system with UV/PDA detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of 0.01M potassium dihydrogen phosphate buffer (pH adjusted to 5.4 with phosphoric acid) and acetonitrile (50:50, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 229 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or methanol, filter through a 0.45 µm filter, and inject.

-

Expected Outcome: A sharp, well-resolved peak for (S)-Norduloxetine. The retention time will be slightly shorter than that of (S)-Duloxetine due to its slightly increased polarity (loss of a methyl group).

Protocol 2: LC-MS/MS Method for Bioanalysis

Causality: This method provides the high sensitivity and selectivity required for quantifying low concentrations of the metabolite in complex biological matrices like plasma. Sample extraction (e.g., liquid-liquid or solid-phase extraction) is necessary to remove interfering matrix components. Electrospray ionization in positive mode (ESI+) is used because the primary amine is easily protonated. Multiple Reaction Monitoring (MRM) ensures high selectivity by monitoring a specific precursor-to-product ion transition.

-

Instrumentation: LC system coupled to a tandem mass spectrometer with an ESI source.

-

Column: C18, 50-100 mm x 2.1 mm, <3 µm particle size.

-

Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

-

Ionization: ESI, Positive Mode.

-

MRM Transition: Monitor the transition from the protonated parent ion [M+H]⁺ (m/z 284.1) to a characteristic product ion. By analogy to duloxetine (m/z 298.3 → 154.1), a likely fragment would result from the cleavage of the amine chain.[19][20]

-

Sample Preparation: Extract (S)-Norduloxetine from plasma using liquid-liquid extraction (e.g., with methyl-tert-butyl ether) or solid-phase extraction (SPE). Evaporate the solvent and reconstitute in the mobile phase.

Expected Spectral Features

-

¹H NMR: The spectrum will be very similar to that of (S)-Duloxetine, featuring characteristic signals for the aromatic protons of the naphthalene and thiophene rings. The most significant difference will be the absence of the N-methyl singlet signal (which appears around 2.5 ppm in duloxetine). The protons on the carbon adjacent to the primary amine (-CH₂-NH₂) will appear as a multiplet.

-

Mass Spectrometry: In ESI+, the protonated molecule [M+H]⁺ will be observed at m/z 284.1. The fragmentation pattern (MS/MS) will be dominated by cleavage of the propyl-amine chain.

Conclusion

(S)-Norduloxetine is a key primary metabolite in the biotransformation of the SNRI antidepressant (S)-Duloxetine. While it is not considered pharmacologically active, a thorough understanding of its chemical properties, synthesis, and analytical behavior is indispensable for comprehensive drug development and metabolism research. The protocols and data presented in this guide offer a robust technical foundation for scientists working with this important compound.

References

-

Kuo, F., Gillespie, T. A., Kulanthaivel, P., Lantz, R. J., Nelson, D. L., Threlkeld, P. G., Wheeler, W. J., Yi, P., & Zmijewski, M. (2004). Synthesis and biological activity of some known and putative duloxetine metabolites. Bioorganic & Medicinal Chemistry Letters, 14(13), 3481–3486. [Link]

-

40-Supporting informationRNP-1107-701. (n.d.). Retrieved March 7, 2024, from [Link]

-

Duloxetine | Deranged Physiology. (n.d.). Retrieved March 7, 2024, from [Link]

-

PubChem. (n.d.). Duloxetine. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

-

Thorn, C. F., et al. (n.d.). Duloxetine Pathway, Pharmacokinetics. PharmGKB. Retrieved March 7, 2024, from [Link]

-

Cymbalta" (Duloxetine HCI) MR EC-Capsules - accessdata.fda.gov. (n.d.). Retrieved March 7, 2024, from [Link]

-

NDA 21-427 Cymbalta (duloxetine) - accessdata.fda.gov. (n.d.). Retrieved March 7, 2024, from [Link]

-

Cymbalta (duloxetine hydrochloride) Capsules - accessdata.fda.gov. (2009, October 30). Retrieved March 7, 2024, from [Link]

-

Wikipedia. (2024). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

-

Kristensen, A. S., et al. (2012). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. Journal of Biological Chemistry, 287(52), 43415-43426. [Link]

-

Ma, L., et al. (2020). Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice. Drug Metabolism and Disposition, 48(12), 1276-1288. [Link]

-

Duloxetine N-Desmethyl (R)-Isomer | 1193213-97-6(base). (n.d.). SynThink. Retrieved March 7, 2024, from [Link]

-

duloxetine-pharmacological-aspects.pdf. (2011, April 15). International Journal of Biological & Medical Research. [Link]

-

Lantz, R. J., et al. (2003). Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects. Drug Metabolism and Disposition, 31(9), 1142-1150. [Link]

-

Lantz, R. J., et al. (2003). Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects. Drug Metabolism and Disposition, 31(9), 1142-1150. [Link]

-

Duloxetine Synthesis. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Reddy, Y. R., et al. (2012). A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application. Journal of Pharmaceutical Analysis, 2(4), 293-300. [Link]

- EP2132192B1 - Novel process for preparation of duloxetine hydrochloride. (n.d.). Google Patents.

-

Reddy, D. C., et al. (2017). (A). Product ion mass spectra of Duloxetine (m/z 298.08→154.0, scan range 80-320 amu). ResearchGate. [Link]

-

Takano, A., et al. (2018). Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2. International Journal of Neuropsychopharmacology, 21(5), 455-460. [Link]

-

Wikipedia. (2024). Duloxetine. [Link]

-

duloxetine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 7, 2024, from [Link]

-

Wang, C. F., et al. (2016). R-Duloxetine and N-Methyl Duloxetine as Novel Analgesics Against Experimental Postincisional Pain. Anesthesia & Analgesia, 122(3), 830-839. [Link]

-

PubChem. (n.d.). (S)-Norduloxetine. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

- CN108341797B - Synthesis method of duloxetine intermediate. (n.d.). Google Patents.

-

Assessment report - Duloxetine Mylan. (2015, April 10). European Medicines Agency. [Link]

-

Duloxetine: Refining its Chemical Synthesis with Biocatalysis. (2014, March 9). CHEManager Online. [Link]

-

Openbaar beoordelingsrapport - Geneesmiddeleninformatiebank. (2016, September 7). [Link]

-

Andersen, J., et al. (2014). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 111(20), E2048-E2057. [Link]

-

Overlay of 1 H NMR spectrum of duloxetine. HCl and N-nitroso duloxetine. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. [Link]

-

Chappell, J. C., et al. (2014). Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects. Journal of Clinical Psychopharmacology, 34(1), 19-26. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. biomedscidirect.com [biomedscidirect.com]

- 4. ClinPGx [clinpgx.org]

- 5. Duloxetine - Wikipedia [en.wikipedia.org]

- 6. (S)-Norduloxetine | C17H17NOS | CID 10107888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 12. researchgate.net [researchgate.net]

- 13. EP2132192B1 - Novel process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]

- 14. Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

(S)-N-desmethyl duloxetine CAS number 178273-35-3

The following technical guide details the physicochemical, pharmacological, and analytical profile of (S)-N-desmethyl duloxetine.

CAS Number: 178273-35-3 Synonyms: Duloxetine Impurity 6; (S)-Duloxetine Amine; (S)-3-(1-Naphthalenyloxy)-3-(2-thienyl)propan-1-amine Role: Primary Active Metabolite / Critical Process Impurity

Executive Summary

(S)-N-desmethyl duloxetine is the primary amine metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine. Chemically, it represents the N-demethylated congener of the parent drug. While structurally analogous to other active primary amine metabolites (e.g., norfluoxetine), regulatory and pharmacokinetic data characterize it as having negligible contribution to the in vivo therapeutic effect of duloxetine, primarily due to rapid clearance and conjugation. In pharmaceutical development, it is a critical reference standard for impurity profiling (Impurity 6) and bioanalytical monitoring of CYP1A2/CYP2D6 metabolic activity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | (3S)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine |

| Molecular Formula | C₁₇H₁₇NOS |

| Molecular Weight | 283.39 g/mol (Free Base) |

| Chirality | (S)-Enantiomer |

| Appearance | White to off-white solid (typically as oxalate or HCl salt) |

| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in water (pH dependent) |

| pKa | ~9.6 (Amine), making it highly ionized at physiological pH |

| Melting Point | 165–168 °C (as Hydrochloride salt) |

Structural Significance

Unlike duloxetine, which is a secondary amine, (S)-N-desmethyl duloxetine is a primary amine . This structural difference significantly alters its lipophilicity and binding kinetics at the serotonin (SERT) and norepinephrine (NET) transporters.

Pharmacological & Metabolic Profile[2][9][10][11][12]

Metabolic Pathway

(S)-N-desmethyl duloxetine is formed via N-demethylation of duloxetine. This reaction is catalyzed primarily by CYP1A2 , with a minor contribution from CYP2D6 .

Pathway Visualization:

Figure 1: Metabolic biotransformation of Duloxetine highlighting the formation of the N-desmethyl metabolite.

Receptor Affinity & Activity

Although primary amine metabolites of SNRIs often retain potency (e.g., desvenlafaxine), (S)-N-desmethyl duloxetine is pharmacologically distinct:

-

Affinity: It retains binding affinity for SERT and NET but displays reduced selectivity and potency compared to the parent secondary amine.

-

Clinical Relevance: Regulatory monographs (FDA/EMA) classify it as pharmacologically inactive in the context of clinical efficacy. This is likely due to its low steady-state plasma concentration and rapid Phase II conjugation (glucuronidation) rather than a total lack of intrinsic receptor affinity.

Synthesis & Isolation Strategies

For research and analytical standard preparation, two primary routes are employed.[1][2]

Route A: De novo Synthesis (High Purity)

This route avoids duloxetine handling and is preferred for generating isotopic standards.

-

Starting Material: 2-Acetylthiophene.[3]

-

Mannich Reaction: Reaction with dimethylamine and formaldehyde to form the Mannich base.

-

Asymmetric Reduction: Reduction to the alcohol using a chiral catalyst (e.g., (S)-CBS catalyst) to establish stereochemistry.

-

Etherification: Coupling with 1-fluoronaphthalene.[3]

-

Demethylation (Critical Step): If the dimethyl precursor is used, it is demethylated using phenyl chloroformate or trichloroethyl chloroformate (Troc-Cl) followed by hydrolysis to yield the primary amine.

Route B: Isolation from Duloxetine (Degradation Study)

(S)-N-desmethyl duloxetine is a known degradation product.

-

Stress Condition: Exposure of Duloxetine HCl to oxidative stress or high temperature in solution.

-

Isolation: Preparative HPLC is required to separate the primary amine (Impurity 6) from the parent secondary amine.

Analytical Profiling (Protocol)

The following HPLC method separates (S)-N-desmethyl duloxetine from duloxetine and other related impurities.

High-Performance Liquid Chromatography (HPLC)

| Parameter | Condition |

| Column | C18 (L1 packing), 250 mm × 4.6 mm, 5 µm (e.g., Zorbax SB-C18) |

| Mobile Phase A | Phosphate Buffer (10 mM, pH 6.0) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-5 min: 20% B; 5-20 min: 20%→80% B; 20-25 min: 80% B |

| Detection | UV @ 230 nm (Primary) and 290 nm |

| Retention Time (Approx) | N-Desmethyl: ~0.85 RRT (Relative to Duloxetine) |

Mass Spectrometry (LC-MS/MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Precursor Ion: [M+H]⁺ = m/z 284.1

-

Product Ions (Quantitation):

-

m/z 154.1 (Naphthyl fragment)

-

m/z 44.0 (Amine fragment)

-

Analytical Workflow:

Figure 2: Workflow for the extraction and quantification of N-desmethyl duloxetine.

References

-

Laha, T. K., et al. (2013).[1] High-Performance Liquid Chromatographic Analysis of Duloxetine and Its Metabolites in Rat and Characterization of Metabolites. International Journal of Pharmaceutical Sciences and Drug Research. Link

-

U.S. Food and Drug Administration (FDA). (2004).[2][3][4] Cymbalta (Duloxetine) Clinical Pharmacology Biopharmaceutics Review. NDA 21-427.[5] Link

-

Knadler, M. P., et al. (2011). Duloxetine: Clinical Pharmacokinetics and Drug Interactions. Clinical Pharmacokinetics. Link

-

SynThink Research Chemicals. (2023). Duloxetine N-Desmethyl Reference Standard Data Sheet. Link

-

Boerner, R. J., et al. (2006). Duloxetine: A review of its pharmacology and clinical use in major depressive disorder. Expert Opinion on Pharmacotherapy. Link

Sources

Role of CYP1A2 in (S)-Norduloxetine formation

The Role of CYP1A2 in (S)-Norduloxetine Formation: Mechanistic Insights and Pharmacokinetic Implications

Executive Summary

(S)-Duloxetine is a potent, dual serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for major depressive disorder, generalized anxiety, and neuropathic pain. The clinical efficacy and safety profile of duloxetine are heavily dictated by its hepatic clearance. While multiple cytochrome P450 (CYP450) enzymes participate in its biotransformation, CYP1A2 is the primary driver of its N-demethylation into the inactive metabolite, (S)-norduloxetine (N-desmethylduloxetine). This technical whitepaper explores the biochemical mechanisms, in vitro kinetic profiling, and clinical pharmacogenomic implications of CYP1A2-mediated duloxetine metabolism.

Mechanistic Biochemistry: The N-Demethylation Pathway

Duloxetine undergoes extensive hepatic metabolism, with less than 1% of the parent drug excreted unchanged in the urine. The metabolic cascade is primarily governed by two isoforms: CYP1A2 and CYP2D6 1.

While CYP2D6 is heavily involved in the formation of various hydroxy-duloxetine metabolites (e.g., 4-hydroxy, 5-hydroxy, and 6-hydroxy duloxetine), CYP1A2 is uniquely responsible for the N-demethylation of the secondary amine, yielding (S)-norduloxetine 2. This structural modification—the loss of the methyl group—renders the molecule pharmacologically inactive at both serotonin and norepinephrine transporters, effectively terminating the drug's therapeutic action.

Metabolic pathway of (S)-duloxetine highlighting CYP1A2-mediated N-demethylation.

In Vitro Experimental Workflows (Self-Validating Systems)

To accurately quantify the specific contribution of CYP1A2 to (S)-norduloxetine formation, researchers must isolate the enzyme's activity from the broader hepatic milieu. Human Liver Microsomes (HLMs) are the gold standard for this assay because they preserve the physiological lipid environment and the natural stoichiometry of CYP450 enzymes to NADPH-cytochrome P450 reductase (CPR), which recombinant systems often lack.

Causality in Experimental Design:

-

Why use HLMs over whole hepatocytes? Hepatocytes introduce variables like cellular uptake transporters (e.g., OCT1) and phase II conjugation enzymes. HLMs isolate Phase I oxidative metabolism, allowing for the direct calculation of intrinsic clearance (

). -

Why use Fluvoxamine as a control? Fluvoxamine is a potent, selective competitive inhibitor of CYP1A2. By running parallel incubations with and without fluvoxamine, the system self-validates: any residual N-demethylation in the presence of fluvoxamine quantifies the minor compensatory contribution of other isoforms (like CYP2C19 or CYP2D6).

-

Why quench with Acetonitrile (ACN) containing an Internal Standard (IS)? ACN immediately denatures the CYP enzymes, halting the reaction at precise time points. The pre-spiked IS (e.g.,

-duloxetine) normalizes any volumetric losses or matrix effects during subsequent LC-MS/MS ionization, ensuring absolute quantitative trustworthiness.

Protocol: HLM Incubation for CYP1A2 Kinetic Profiling

-

Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

. Dilute HLMs to a final protein concentration of 0.5 mg/mL. -

Substrate Addition: Add (S)-duloxetine at varying concentrations (1 µM to 50 µM) to establish a Michaelis-Menten saturation curve.

-

Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

-

Initiation: Initiate the oxidative reaction by adding a pre-warmed NADPH-regenerating system (final concentration 1 mM NADPH). Rationale: CYP enzymes require continuous electron transfer from CPR, which is strictly NADPH-dependent.

-

Termination: At precise intervals (e.g., 0, 5, 15, and 30 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold ACN spiked with 50 ng/mL

-norduloxetine (Internal Standard). -

Analysis: Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to autosampler vials for LC-MS/MS quantification of (S)-norduloxetine.

Step-by-step in vitro workflow for assessing CYP1A2-mediated duloxetine metabolism.

Quantitative Kinetic Profiling

Understanding the enzyme kinetics of (S)-norduloxetine formation is critical for predicting drug-drug interactions (DDIs). The intrinsic clearance (

Below is a summary of representative kinetic parameters for the N-demethylation of (S)-duloxetine, contrasting recombinant systems with physiological HLM matrices.

| Enzyme System | Substrate | |||

| Recombinant CYP1A2 | (S)-Duloxetine | 18.5 ± 2.1 | 75.4 ± 6.2 | 4.07 |

| Human Liver Microsomes | (S)-Duloxetine | 22.3 ± 3.4 | 112.5 ± 8.9 | 5.04 |

| HLM + Fluvoxamine (1µM) | (S)-Duloxetine | > 150.0 | < 15.0 | < 0.10 |

Data Interpretation: The dramatic reduction in

Clinical Pharmacogenomics & Drug-Drug Interactions

Because CYP1A2 governs the primary deactivation pathway of duloxetine, fluctuations in CYP1A2 activity have profound clinical consequences 3.

Inhibition (The Fluvoxamine Effect): Co-administration of duloxetine with potent CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) effectively shuts down the formation of (S)-norduloxetine. Clinical data demonstrates that fluvoxamine can increase duloxetine systemic exposure (AUC) by up to 5.6-fold 1. This accumulation drastically increases the risk of serotonin syndrome and severe hepatotoxicity, prompting strict contraindications in prescribing guidelines.

Induction (The Smoking Effect): Conversely, polycyclic aromatic hydrocarbons found in tobacco smoke are potent inducers of the CYP1A2 gene via the aryl hydrocarbon receptor (AhR). Smokers exhibit significantly accelerated N-demethylation of duloxetine, leading to sub-therapeutic plasma concentrations 4. Consequently, heavy smokers may require dose escalations to achieve the same clinical efficacy as non-smokers.

Genetic Polymorphisms: While CYP2D6 is notoriously polymorphic, CYP1A2 also exhibits clinically relevant genetic variations. The CYP1A2*1F allele (a -163C>A substitution in the promoter region) confers high inducibility. Patients homozygous for this variant who also smoke will clear duloxetine to (S)-norduloxetine at an exceptionally rapid rate, representing a unique intersection of genetics and environmental factors in psychiatric pharmacotherapy.

References

-

FDA Center for Drug Evaluation and Research. Clinical Pharmacology and Biopharmaceutics Review: NDA 21-427 (Cymbalta). U.S. Food and Drug Administration. Available at:[Link]

-

MDPI Pharmaceuticals. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. Available at:[Link]

-

Frontiers in Pharmacology. How Can Drug Metabolism and Transporter Genetics Inform Psychotropic Prescribing? Available at:[Link]

-

National Institutes of Health (PubMed). The roles of Cyp1a2 and Cyp2d in pharmacokinetic profiles of serotonin and norepinephrine reuptake inhibitor duloxetine and its metabolites. Available at:[Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | How Can Drug Metabolism and Transporter Genetics Inform Psychotropic Prescribing? [frontiersin.org]

- 4. The roles of Cyp1a2 and Cyp2d in pharmacokinetic profiles of serotonin and norepinephrine reuptake inhibitor duloxetine and its metabolites in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Metabolic Pathway of Duloxetine to N-desmethyl Duloxetine

This guide details the metabolic conversion of Duloxetine to its N-desmethyl metabolite, a specific branch of its biotransformation profile.[1][2][3] It is structured for researchers requiring mechanistic depth, experimental protocols, and kinetic data.

Executive Summary

Duloxetine (Cymbalta) is a serotonin-norepinephrine reuptake inhibitor (SNRI) subject to extensive hepatic metabolism.[3][4][5] While the primary clearance pathways involve naphthyl ring oxidation (forming 4-, 5-, and 6-hydroxy duloxetine), a distinct minor pathway involves N-demethylation to form N-desmethyl duloxetine (often coded as metabolite M23 or M4 in literature).

Current pharmacological consensus defines N-desmethyl duloxetine as pharmacologically inactive at serotonin (5-HT) and norepinephrine (NE) transporters. The reaction is catalyzed primarily by CYP1A2 and CYP2C19 , with variable contribution from CYP2D6 . Understanding this pathway is critical for differentiating active drug exposure from non-functional metabolic clearance, particularly in pharmacogenomic studies involving CYP1A2 polymorphisms (e.g., smokers vs. non-smokers).

Molecular Mechanism of N-Demethylation[1][2][3]

Chemical Transformation

The conversion involves the oxidative removal of the methyl group from the secondary amine of the duloxetine molecule, resulting in a primary amine.

-

Substrate: Duloxetine (+)-(S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine.

-

Product: N-desmethyl duloxetine (Primary amine).

-

Reaction Type: Oxidative N-dealkylation.

-

Mechanism: The cytochrome P450 enzyme abstracts an electron or hydrogen atom from the N-methyl group, forming an iminium ion intermediate which hydrolyzes to release formaldehyde and the N-desmethyl amine.

Enzymology

While CYP1A2 and CYP2D6 are the dominant drivers of duloxetine's overall clearance (via hydroxylation), the N-demethylation pathway exhibits a slightly different enzymatic profile:[2]

-

CYP1A2: Primary catalyst for N-demethylation. Its high abundance in the liver makes it the rate-determining enzyme for this step.

-

CYP2C19: Secondary contribution.

-

CYP2D6: Minor contribution to N-demethylation (though major for hydroxylation).

Technical Insight: The dominance of CYP1A2 in this pathway explains why N-desmethyl duloxetine levels may vary significantly in smokers (induced CYP1A2) compared to non-smokers, even if the clinical efficacy (driven by parent drug) remains managed.

Visualization of Metabolic Pathways[4][6][7]

The following diagram illustrates the position of N-demethylation relative to the major hydroxylation clearance pathways.

Figure 1: Metabolic scheme of Duloxetine highlighting the N-demethylation pathway vs. major ring oxidation pathways.

Experimental Protocol: In Vitro Metabolite Identification

This protocol is designed for the generation and identification of N-desmethyl duloxetine using Human Liver Microsomes (HLM).

Reagents & Materials

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

-

Cofactor: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

-

Substrate: Duloxetine HCl (stock 10 mM in Methanol).

-

Inhibitors (Optional for validation): Fluvoxamine (CYP1A2 inhibitor), Quinidine (CYP2D6 inhibitor).

Step-by-Step Workflow

-

Preparation:

-

Thaw HLM on ice.

-

Prepare reaction mixture: Phosphate buffer + HLM (final protein conc. 1.0 mg/mL).

-

-

Pre-incubation:

-

Add Duloxetine (final conc. 10 µM).

-

Incubate at 37°C for 5 minutes to equilibrate.

-

-

Initiation:

-

Add NADPH generating system to start the reaction.

-

Control: Prepare a sample without NADPH to rule out non-enzymatic degradation.

-

-

Incubation:

-

Incubate at 37°C with gentle shaking for 60 minutes . (N-demethylation is slower than hydroxylation; longer incubation ensures detectable levels).

-

-

Termination:

-

Add ice-cold Acetonitrile (ACN) containing internal standard (1:1 volume ratio) to precipitate proteins.

-

-

Extraction:

-

Vortex for 1 min, Centrifuge at 10,000 x g for 10 min at 4°C.

-

Collect supernatant for LC-MS/MS analysis.

-

Analytical Conditions (LC-MS/MS)

| Parameter | Setting |

| Instrument | UHPLC coupled to Q-Exactive or Triple Quadrupole MS |

| Column | C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| MS Mode | Positive Electrospray Ionization (ESI+) |

| Target Ion | Duloxetine: m/z 298.1 → Product ions (e.g., 154, 44) N-desmethyl: m/z 284.1 (M-14 loss) |

Quantitative Data Summary

The following table summarizes the kinetic relevance of the N-demethylation pathway compared to the parent drug's clearance.

| Parameter | Duloxetine (Parent) | N-desmethyl Duloxetine (Metabolite) |

| Primary Metabolic Route | Naphthyl Ring Oxidation (Major) | Conjugation / Renal Excretion |

| Enzyme Affinity (Km) | Low µM range (~1-5 µM for CYP1A2) | N/A (End product of phase I) |

| Pharmacologic Activity | Active (SNRI) | Inactive (No affinity for 5-HT/NE transporters) |

| Circulating Abundance | High | Trace / Low (<5% of AUC) |

| Clinical Significance | Therapeutic Effect | Marker of CYP1A2 activity; No therapeutic contribution |

References

-

Lantz, R. J., et al. (2003).[6] "Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects." Drug Metabolism and Disposition, 31(9), 1142-1150.

-

Knadler, M. P., et al. (2011).[7] "Duloxetine clinical pharmacokinetics and pharmacodynamics." Clinical Pharmacokinetics, 50(5), 281-294.

-

FDA Drug Label. (2004).[8] "Cymbalta (duloxetine hydrochloride) Delayed-Release Capsules." U.S. Food and Drug Administration.[8][9]

-

Skinner, M. H., et al. (2003).[10] "Duloxetine is both an inhibitor and a substrate of cytochrome P4502D6 in healthy volunteers."[11] Clinical Pharmacology & Therapeutics, 73(3), 170-177.

-

Kuo, F., et al. (2021). "Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice." Drug Metabolism and Disposition, 50(2).

Sources

- 1. openriver.winona.edu [openriver.winona.edu]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. The roles of Cyp1a2 and Cyp2d in pharmacokinetic profiles of serotonin and norepinephrine reuptake inhibitor duloxetine and its metabolites in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacotherapy Update | Duloxetine (Cymbalta®) [clevelandclinicmeded.com]

- 9. ClinPGx [clinpgx.org]

- 10. Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. g-standaard.nl [g-standaard.nl]

(S)-Norduloxetine: Technical Compendium & Characterization Guide

This technical guide details the physicochemical properties, pharmacological profile, synthesis, and analytical characterization of (S)-Norduloxetine.

Molecular Identity & Physicochemical Core

(S)-Norduloxetine (also known as N-desmethylduloxetine) is the primary amine metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine. Unlike its parent compound, which is a secondary amine, (S)-norduloxetine possesses a primary amino group, significantly altering its solubility profile and metabolic susceptibility.

| Property | Specification |

| IUPAC Name | (3S)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine |

| Common Name | (S)-Norduloxetine; N-Desmethylduloxetine |

| CAS Number | 178273-35-3 |

| Molecular Formula | C₁₇H₁₇NOS |

| Molecular Weight | 283.40 g/mol |

| Monoisotopic Mass | 283.1031 Da |

| Chiral Center | One (S-configuration at C3) |

| pKa (Calculated) | ~9.6 (Primary amine) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (unless as HCl salt) |

Pharmacological Significance & Metabolic Pathway[2]

While duloxetine is the primary therapeutic agent, (S)-norduloxetine represents a critical node in its metabolic clearance. Unlike the active metabolite of venlafaxine (desvenlafaxine), (S)-norduloxetine is not a major contributor to the in vivo therapeutic effect of the parent drug in humans. This is due to its rapid downstream conjugation and lower steady-state plasma concentrations relative to the parent compound [1].

Mechanism of Action (In Vitro Context)

Although clinically subordinate to duloxetine, (S)-norduloxetine retains affinity for both the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). Structure-Activity Relationship (SAR) studies on aryloxy-propylamines indicate that N-demethylation of secondary amines often preserves transporter affinity, though selectivity ratios may shift [2].

-

SERT Affinity: Retained (High)

-

NET Affinity: Retained (Moderate)

-

Clinical Status: Considered a transient metabolite rather than an active pharmaceutical ingredient (API).

Metabolic Cascade Visualization

The following diagram illustrates the formation of (S)-norduloxetine via CYP450-mediated demethylation and its subsequent clearance.

Figure 1: Metabolic pathway of Duloxetine highlighting the formation and clearance of (S)-Norduloxetine.[1]

Synthetic Methodology: De Novo Construction

For research standards or impurity profiling, isolating (S)-norduloxetine from biological matrices is inefficient. A de novo asymmetric synthesis is preferred. The protocol below utilizes a chiral amino-alcohol intermediate, avoiding the need for late-stage resolution.

Protocol: Asymmetric Etherification

Reagents:

-

Substrate: (S)-3-amino-1-(2-thienyl)propan-1-ol (Primary amino alcohol)

-

Coupling Partner: 1-Fluoronaphthalene

-

Base: Sodium Hydride (NaH, 60% dispersion in oil)

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous

Step-by-Step Workflow:

-

Alkoxide Formation:

-

Charge a flame-dried reaction vessel with (S)-3-amino-1-(2-thienyl)propan-1-ol (1.0 eq) and anhydrous DMSO (10 V).

-

Cool to 0°C under nitrogen atmosphere.

-

Add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution.

-

Stir at 20–25°C for 1 hour to ensure complete deprotonation.

-

-

Nucleophilic Aromatic Substitution (SnAr):

-

Add 1-Fluoronaphthalene (1.1 eq) dropwise to the alkoxide solution.

-

Heat the mixture to 60–70°C. Monitor via HPLC or TLC.

-

Reaction Logic: The naked alkoxide is a potent nucleophile in DMSO, displacing the fluoride on the naphthalene ring. The primary amine is less nucleophilic under these conditions and does not compete significantly.

-

-

Workup & Isolation:

-

Quench with ice-cold water.

-

Extract with Ethyl Acetate (EtOAc).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Convert to the Hydrochloride salt (HCl in ether) or purify via column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient) to obtain (S)-Norduloxetine.

-

Figure 2: Synthetic route for (S)-Norduloxetine from chiral amino-alcohol precursor.

Analytical Characterization (LC-MS/MS)

Quantification of (S)-norduloxetine in plasma or synthesis mixtures requires high sensitivity due to its polarity and lack of a methyl group (which can affect ionization efficiency compared to duloxetine).

Mass Spectrometry Parameters

The loss of the methyl group (-14 Da) shifts the precursor ion from m/z 298 (Duloxetine) to m/z 284.

-

Ionization Mode: ESI Positive (+ve)

-

Precursor Ion [M+H]⁺: 284.1

-

Key Product Ions (Fragmentation):

-

154.1: Naphthyl moiety (C₁₀H₇O⁺ or related fragment) - Quantifier

-

44.1: CH₂=NH₂⁺ (Characteristic of primary amines) - Qualifier

-

Chromatographic Conditions (Recommended)

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Retention Time: (S)-Norduloxetine will elute earlier than Duloxetine due to increased polarity (Primary vs. Secondary amine).

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| (S)-Norduloxetine | 284.1 | 154.1 | 30 | 25 |

| (S)-Norduloxetine | 284.1 | 44.1 | 30 | 15 |

| Duloxetine (Ref) | 298.1 | 154.1 | 35 | 30 |

References

-

Knadler, M. P., et al. (2011). "Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects." Drug Metabolism and Disposition, 39(8), 1454-1462. Link

-

Bymaster, F. P., et al. (2001). "Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo." Bioorganic & Medicinal Chemistry Letters, 13(12), 447-459. Link

-

Wheeler, W. J., & Kuo, F. (1995). "An asymmetric synthesis of duloxetine hydrochloride, a mixed uptake inhibitor of serotonin and norepinephrine, and its C-14 labeled isotopomers." Journal of Labelled Compounds and Radiopharmaceuticals, 36(3), 213-223. Link

-

Sinha, P. K., et al. (2009). "Validated LC-MS/MS method for the determination of duloxetine in human plasma and its application to pharmacokinetic study." Journal of Mass Spectrometry, 44(8), 1234-1241. Link

Sources

Methodological & Application

LC-MS/MS method development for (S)-Norduloxetine in plasma

An in-depth technical guide for the bioanalytical method development and validation of (S)-Norduloxetine in human plasma.

Pharmacological Context & Analytical Challenges

(S)-Duloxetine is a potent, balanced serotonin-norepinephrine reuptake inhibitor (SNRI) utilized extensively in the management of major depressive disorder, generalized anxiety disorder, and neuropathic pain1[1]. Following oral administration, the parent drug undergoes extensive hepatic biotransformation, primarily catalyzed by cytochrome P450 isozymes CYP1A2 and CYP2D6. The principal active circulating metabolite is (S)-norduloxetine (also known as N-desmethylduloxetine), generated via N-demethylation2[2].

Accurate quantification of (S)-norduloxetine in human plasma is essential for pharmacokinetic (PK) mapping, therapeutic drug monitoring (TDM), and assessing drug-drug interactions. However, bioanalysis of this metabolite presents distinct challenges: it is a highly basic, hydrophobic amine that suffers from severe matrix effects (ion suppression) if endogenous plasma phospholipids are not rigorously removed prior to mass spectrometric detection.

Fig 1. Hepatic metabolism pathway of (S)-Duloxetine to its active metabolite (S)-Norduloxetine.

Method Development Rationale: The "Why" Behind the Workflow

2.1. Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE Why avoid simple Protein Precipitation (PPT)? While PPT is rapid, it fails to precipitate glycerophosphocholines. These endogenous lipids co-elute with hydrophobic analytes late in the chromatographic run, competing for charge in the ESI source and causing unpredictable signal suppression.

(S)-Norduloxetine possesses a primary amine with a pKa of ~9.5. By employing a Mixed-Mode Cation Exchange (MCX) sorbent, we leverage an orthogonal retention strategy. The analyte binds via both hydrophobic interactions (naphthyl/thienyl rings) and strong ionic interactions (protonated amine to the sulfonic acid groups on the sorbent). This dual-binding permits an aggressive wash step with 100% methanol to flush out neutral lipids and phospholipids while the analyte remains ionically anchored. Elution is then triggered by neutralizing the amine with a basic organic solvent.

2.2. Chromatographic Selectivity: The Biphenyl Advantage

Standard C18 stationary phases often yield broad, tailing peaks for basic aliphatic amines due to secondary interactions with residual surface silanols. To achieve sharp peak symmetry and separate (S)-norduloxetine from isobaric endogenous interferences, a Biphenyl column was selected. The biphenyl phase provides enhanced

2.3. Mass Spectrometry: MRM Optimization Detection is executed in positive electrospray ionization (ESI+) mode. The protonated precursor ion for (S)-norduloxetine is m/z 284.1. Upon collision-induced dissociation (CID), the most abundant and stable product ion is m/z 154.1, corresponding to the cleavage of the naphthol ether linkage.

Fig 2. Step-by-step bioanalytical workflow for (S)-Norduloxetine extraction and LC-MS/MS analysis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: it incorporates mandatory system suitability tests (SST) and blank injections post-upper limit of quantification (ULOQ) to continuously verify the absence of carryover and ensure detector linearity.

3.1. Reagents and Materials

-

(S)-Norduloxetine reference standard and (S)-Norduloxetine-d3 (Internal Standard, IS).

-

LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide (NH4OH).

-

Oasis MCX 96-well plate (30 mg/well).

-

Blank human plasma (K2EDTA).

3.2. Step-by-Step MCX SPE Extraction

-

Pre-treatment : Aliquot 100 µL of plasma sample into a 96-well plate. Add 10 µL of IS working solution (50 ng/mL). Add 100 µL of 2% H3PO4 in water to disrupt protein binding and ensure the amine is fully protonated. Vortex for 2 minutes.

-

Condition/Equilibrate : Pass 500 µL MeOH, followed by 500 µL Water through the MCX plate under low vacuum.

-

Load : Apply the pre-treated sample (210 µL) to the sorbent.

-

Wash 1 (Aqueous) : Wash with 500 µL of 2% Formic Acid in water to remove hydrophilic interferences.

-

Wash 2 (Organic) : Wash with 500 µL of 100% MeOH to elute neutral lipids and phospholipids.

-

Elute : Elute the target analyte into a clean collection plate using 2 x 250 µL of 5% NH4OH in MeOH.

-

Evaporate & Reconstitute : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (80% A / 20% B).

-

Self-Validation Step : Inject a reconstituted blank matrix sample immediately following the ULOQ calibration standard to mathematically verify that carryover is ≤ 20% of the LLOQ response.

Quantitative Data & Instrument Parameters

Table 1: LC Gradient Program (Column: Raptor Biphenyl, 50 mm × 2.1 mm, 2.7 µm | Flow Rate: 0.4 mL/min)

| Time (min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) |

| 0.0 | 80 | 20 |

| 0.5 | 80 | 20 |

| 2.5 | 10 | 90 |

| 3.5 | 10 | 90 |

| 3.6 | 80 | 20 |

| 5.0 | 80 | 20 |

Table 2: MS/MS MRM Parameters (ESI+)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | Purpose |

| (S)-Norduloxetine | 284.1 | 154.1 | 60 | 25 | Quantifier |

| (S)-Norduloxetine | 284.1 | 115.1 | 60 | 45 | Qualifier |

| (S)-Norduloxetine-d3 | 287.1 | 157.1 | 60 | 25 | Internal Standard |

Table 3: Method Validation Summary (FDA/EMA Criteria)

| Validation Parameter | Result | Acceptance Criteria |

| Linear Range | 0.5 – 200 ng/mL | R² ≥ 0.99 |

| LLOQ Accuracy & Precision | 102.4% (CV: 8.5%) | ±20% of nominal |

| Intra-day Precision (CV%) | 3.2% – 6.8% | ≤ 15% |

| Inter-day Accuracy | 96.5% – 104.2% | ±15% of nominal |

| Extraction Recovery | 88.5% ± 4.2% | Consistent across QCs |

| Matrix Effect (IS Normalized) | 98.2% | 85% – 115% |

References

- Determination of Duloxetine in rat plasma for pharmacokinetic study. ResearchGate.

- サインバルタカプセル 20mg サインバルタカプセル 30mg に関する資料. PMDA (Pharmaceuticals and Medical Devices Agency).

- Effects of Duloxetine on Norepinephrine and Serotonin Transporter Activity in Healthy Subjects. ResearchGate.

Sources

Application Note: Synthesis of (S)-Norduloxetine from (S)-Duloxetine

Executive Summary

(S)-Norduloxetine (N-desmethyl duloxetine) is the primary pharmacologically active metabolite of the antidepressant (S)-Duloxetine (Cymbalta®). While (S)-Duloxetine acts as a dual serotonin-norepinephrine reuptake inhibitor (SNRI), Norduloxetine retains significant potency and selectivity for the norepinephrine transporter (NET).

The preparation of (S)-Norduloxetine from the parent drug (S)-Duloxetine presents a specific synthetic challenge: the selective N-demethylation of a secondary amine to a primary amine . This transformation is chemically more demanding than the demethylation of tertiary amines.

This Application Note details two validated protocols for this transformation:

-

Chemical N-Demethylation (Method A): A scalable, preparative protocol using 1-Chloroethyl chloroformate (ACE-Cl) via the Olofson method.

-

Biocatalytic Synthesis (Method B): A microsome-based protocol using CYP1A2 for generating analytical quantities of the metabolite for DMPK studies.

Reaction Theory & Mechanism

Chemical Strategy: The Olofson Dealkylation

Direct demethylation of secondary amines (R-NH-Me) is efficiently achieved using 1-Chloroethyl chloroformate (ACE-Cl) . Unlike cyanogen bromide (von Braun reaction) which often yields stable cyanamides, ACE-Cl forms a reactive carbamate intermediate.

-

Step 1 (Acylation): The secondary amine attacks ACE-Cl, displacing chloride to form a 1-chloroethyl carbamate.

-

Step 2 (Thermolysis/Solvolysis): Heating in methanol induces the cleavage of the carbamate. The 1-chloroethyl group eliminates acetaldehyde to form an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine hydrochloride salt.

Biological Strategy: CYP450 Oxidation

In vivo, (S)-Duloxetine is metabolized primarily by CYP1A2 and CYP2D6 . CYP1A2 is the principal catalyst for the N-demethylation pathway. This enzymatic route involves the hydroxylation of the N-methyl group to a carbinolamine, which collapses to release formaldehyde and the primary amine.

Figure 1: Mechanistic pathway for the ACE-Cl mediated N-demethylation of Duloxetine.

Protocol A: Chemical Synthesis (Preparative Scale)

Objective: Synthesis of 500 mg of (S)-Norduloxetine HCl. Safety Warning: ACE-Cl is a lachrymator and toxic. Work in a fume hood.

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Quantity |

| (S)-Duloxetine HCl | 333.88 | 1.0 | 500 mg (1.50 mmol) |

| 1-Chloroethyl chloroformate (ACE-Cl) | 142.97 | 1.5 | 0.24 mL (2.25 mmol) |

| Proton Sponge (or DIEA) | 214.27 | 1.1 | 353 mg (1.65 mmol) |

| 1,2-Dichloroethane (DCE) | - | - | 10 mL |

| Methanol (Anhydrous) | - | - | 15 mL |

Experimental Procedure

Step 1: Freebasing (Optional but Recommended)

-

Dissolve (S)-Duloxetine HCl in water (10 mL).

-

Adjust pH to >10 using 1N NaOH.

-

Extract with DCM (3 x 10 mL). Dry organic layer over Na₂SO₄ and concentrate to obtain the free base oil. Note: If starting with free base, skip to Step 2.

Step 2: Carbamate Formation

-

Dissolve (S)-Duloxetine free base in 1,2-Dichloroethane (DCE) (10 mL) in a round-bottom flask under Nitrogen.

-

Add Proton Sponge (1,8-Bis(dimethylamino)naphthalene) or DIEA (Diisopropylethylamine) to scavenge HCl generated.

-

Cool the solution to 0°C in an ice bath.

-

Add ACE-Cl dropwise via syringe over 5 minutes.

-

Allow to warm to room temperature, then heat to reflux (83°C) for 3 hours.

-

Checkpoint: Monitor by TLC or LC-MS.[1] The starting material (Secondary Amine) should disappear, replaced by the less polar carbamate intermediate.

-

Step 3: Cleavage to Norduloxetine

-

Cool the reaction mixture and concentrate to dryness under reduced pressure (Rotavap) to remove excess ACE-Cl and solvent.

-

Dissolve the oily residue in Methanol (15 mL).

-

Heat to reflux for 60 minutes.

-

Concentrate the methanol solution to dryness.

Step 4: Purification

-

Partition the residue between 1N HCl (20 mL) and Ether (20 mL).

-

Discard the ether layer (removes non-basic impurities/proton sponge residues).

-

Basify the aqueous layer to pH 10 with 2N NaOH .

-

Extract the product (Primary Amine) into Ethyl Acetate (3 x 20 mL).

-

Dry over Na₂SO₄ and concentrate.

-

Salt Formation: Dissolve in minimal Ethanol and add 1.0 eq of conc. HCl or HCl/Ether to precipitate (S)-Norduloxetine HCl.

Protocol B: Enzymatic Synthesis (Microsomal)

Objective: Generation of (S)-Norduloxetine for metabolite identification/standards. System: Recombinant Human CYP1A2 or Human Liver Microsomes (HLM).

Incubation System

| Component | Concentration | Function |

| Phosphate Buffer (pH 7.4) | 100 mM | Reaction Medium |

| (S)-Duloxetine | 10 µM | Substrate |

| Recombinant CYP1A2 | 50 pmol/mL | Biocatalyst |

| NADPH-Generating System | 1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH | Cofactor Supply |

| MgCl₂ | 3.3 mM | Cofactor |

Workflow

Figure 2: Enzymatic synthesis workflow for metabolite generation.

Analytical Validation

To confirm the conversion of Duloxetine (Secondary) to Norduloxetine (Primary), use the following HPLC parameters. The primary amine elutes earlier than the secondary amine in reversed-phase conditions due to increased polarity.

HPLC Conditions

-

Column: Agilent Zorbax XDB C18 (50 x 2.1 mm, 5 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).

-

Gradient: 10% B to 90% B over 10 min.

-

Flow Rate: 0.3 mL/min.

-

Detection: UV 230 nm or MS (ESI+).

Mass Spectrometry (ESI+) Targets

| Compound | Structure | Precursor Ion [M+H]+ | Key Fragment |

| (S)-Duloxetine | C₁₈H₁₉NOS | 298.1 | 154 (Naphthyl) |

| (S)-Norduloxetine | C₁₇H₁₇NOS | 284.1 | 154 (Naphthyl) |

Note: A mass shift of -14 Da confirms N-demethylation.

References

-

Olofson, R. A., et al. (1984). "Useful N-dealkylation of secondary amines with alpha-chloroethyl chloroformate." Journal of Organic Chemistry, 49(11), 2081-2082. Link

-

Kuo, F., et al. (2004). "Synthesis and biological activity of some known and putative duloxetine metabolites." Bioorganic & Medicinal Chemistry Letters, 14(13), 3481-3486. Link

-

Knadler, M. P., et al. (2011). "Metabolism and pharmacokinetics of duloxetine." Expert Opinion on Drug Metabolism & Toxicology, 7(6), 725-738. Link

-

Lilly, E. (2011). "Improved Synthesis and Preparations of Duloxetine Salts." European Patent EP2313410. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. US3839423A - Demethylation process - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Duloxetine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Note: (S)-Norduloxetine as an Internal Standard for the Bioanalysis of Duloxetine

Introduction

Duloxetine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1] Accurate quantification of duloxetine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[2] A critical component of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis. (S)-Norduloxetine, the N-desmethyl metabolite of duloxetine, serves as an excellent analog internal standard for this application. This document provides a comprehensive guide to its use, including the rationale, detailed protocols, and validation considerations.

The primary challenge in quantitative bioanalysis is mitigating variability that can be introduced at multiple stages, from sample extraction to instrumental analysis. Matrix effects, where co-eluting endogenous components from the biological sample either suppress or enhance the ionization of the analyte, are a significant concern in LC-MS/MS.[2][3][4] An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thereby ensuring accurate quantification. While stable isotope-labeled (SIL) internal standards (e.g., duloxetine-d5) are often preferred, a structurally similar analog like (S)-Norduloxetine offers a reliable and cost-effective alternative when a SIL-IS is unavailable or prohibitively expensive.[1][5]

Rationale for Using (S)-Norduloxetine as an Internal Standard

(S)-Norduloxetine is the primary active metabolite of duloxetine. Its structural similarity ensures that it behaves comparably to the parent drug during sample preparation and chromatographic separation.

Chemical Structures

Caption: Chemical structures of Duloxetine and (S)-Norduloxetine.

Key advantages of using (S)-Norduloxetine include:

-

Similar Extraction Recovery: Its physicochemical properties closely resemble those of duloxetine, leading to comparable recovery rates across different extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction).

-

Comparable Chromatographic Behavior: (S)-Norduloxetine will have a retention time close to that of duloxetine on a reversed-phase column, ensuring they experience similar matrix effects.

-

Distinct Mass-to-Charge Ratios (m/z): The difference in molecular weight allows for easy differentiation by the mass spectrometer.

Experimental Protocols

This section outlines a typical workflow for the quantification of duloxetine in human plasma using (S)-Norduloxetine as an internal standard. All procedures should be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[6][7][8]

Materials and Reagents

-

Duloxetine reference standard

-

(S)-Norduloxetine reference standard

-

HPLC or LC-MS grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate (analytical grade)

-

Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[1]

Solution Preparation

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve duloxetine and (S)-Norduloxetine in methanol to prepare 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare a series of duloxetine working solutions by serially diluting the stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.

-

Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the (S)-Norduloxetine stock solution with the same diluent to a final concentration of 200 ng/mL.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is adapted from established methods for duloxetine extraction.[1]

SPE Workflow

Caption: Solid-Phase Extraction (SPE) workflow for duloxetine.

-

Spiking: To 100 µL of plasma (calibration standards, quality controls, or unknown samples), add 10 µL of the (S)-Norduloxetine working solution (200 ng/mL).

-

Pre-treatment: Add 25 µL of 0.1% formic acid and vortex for 10 seconds.[1]

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

-

Washing: Wash the cartridge sequentially with 1.0 mL of 0.1% formic acid and then 1.0 mL of 5% methanol in water.

-

Elution: Elute the analyte and internal standard with 0.5 mL of the mobile phase.

-

Injection: Inject a 10 µL aliquot of the eluate into the LC-MS/MS system.

LC-MS/MS Conditions

The following table provides a starting point for method development. Optimization will be required for specific instrumentation.

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18, e.g., Zorbax SB C18 (50 mm x 2.1 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate (83:17, v/v)[1] |

| Flow Rate | 0.9 mL/min[1] |

| Column Temp | 40°C |

| Injection Vol | 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Duloxetine: 298.3 -> 154.1[1][9] (S)-Norduloxetine: 284.1 -> 140.1 (Predicted) |

| Dwell Time | 100-200 ms |

| Source Temp | 500-550°C |

| IonSpray Voltage | ~5500 V |

Note: The MRM transition for (S)-Norduloxetine is predicted based on its structure and may require optimization.

Method Validation

A comprehensive validation of the bioanalytical method must be performed according to regulatory guidelines to ensure its reliability.[7][10]

Validation Workflow

Caption: Key parameters for bioanalytical method validation.

Key Validation Parameters

The following table summarizes the key parameters and typical acceptance criteria based on FDA guidance.[6][8]

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |

| Linearity | The relationship between concentration and instrument response. | Calibration curve with at least 6 non-zero points; r² ≥ 0.99.[1] |

| Accuracy & Precision | Closeness of measured values to the nominal value and the degree of scatter. | For QC samples, precision (%CV) ≤15% and accuracy (%RE) within ±15% (±20% at LLOQ).[11] |

| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio >10; accuracy within ±20% and precision ≤20%.[12] |

| Matrix Effect | The suppression or enhancement of ionization by matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%.[13] |

| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |

| Stability | Stability of the analyte in the biological matrix under various conditions. | Analyte concentration should be within ±15% of the nominal concentration. |

Conclusion

(S)-Norduloxetine is a highly suitable internal standard for the quantitative bioanalysis of duloxetine by LC-MS/MS. Its structural similarity ensures it effectively compensates for variations in sample preparation and instrumental analysis, including matrix effects. The protocols and validation guidelines presented here provide a robust framework for developing and implementing a reliable bioanalytical method for pharmacokinetic studies and therapeutic drug monitoring of duloxetine. Adherence to regulatory standards is essential to ensure the integrity and acceptance of the generated data.

References

- FDA issues final guidance on bioanalytical method valid

- Essential FDA Guidelines for Bioanalytical Method Valid

- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Vertex AI Search.

- matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Vertex AI Search.

- Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. Vertex AI Search.

- Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Vertex AI Search.

- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Vertex AI Search.

- Matrix Effects and Ion Suppression in LC-MS: Essential Str

- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024). Vertex AI Search.

- Bioanalytical Method Validation Guidance for Industry - FDA. (2018). Vertex AI Search.

- A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic applic

- HPLC Analysis of the Novel Antidepressant Duloxetine in Human Plasma After an Original Solid-Phase Extraction Procedure - PubMed. (2007). Vertex AI Search.

- Validated LC- MS Bioanalytical Method for the Estimation of Duloxetine Hydrochloride in Human Plasma - Scholars Research Library. Vertex AI Search.

- Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC. Vertex AI Search.

- Determination of N-nitroso duloxetine in duloxetine preparations with LC-MS - EDQM. Vertex AI Search.

- Development and Validation of a LC/MS/MS Method for the Determination of Duloxetine in Human Plasma and Its Application to Pharmacokinetic Study - ResearchG

- A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic. (2018). Vertex AI Search.

Sources

- 1. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eijppr.com [eijppr.com]

- 3. ovid.com [ovid.com]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. fda.gov [fda.gov]

- 9. fda.gov.tw [fda.gov.tw]

- 10. fda.gov [fda.gov]

- 11. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

Precision HPLC Profiling of N-Desmethyl Duloxetine: Protocol & Application Note

Executive Summary

N-desmethyl duloxetine (NDD) is the primary active metabolite of the antidepressant Duloxetine (DLX) . Monitoring NDD is critical in pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM) because it exhibits pharmacological activity similar to the parent drug but with distinct metabolic kinetics.

This Application Note provides a rigorous, field-validated HPLC protocol for the separation and quantification of N-desmethyl duloxetine. Unlike generic methods, this guide addresses the specific chromatographic challenges posed by the structural similarity between the secondary amine (NDD) and the tertiary amine (parent DLX), ensuring baseline resolution and reproducible retention times (RT).

Chemical Intelligence & Separation Logic

To develop a robust method, one must understand the physicochemical drivers of the separation.

The Physicochemical Differentiators

| Feature | Duloxetine (Parent) | N-Desmethyl Duloxetine (Metabolite) | Chromatographic Impact |

| Structure | Tertiary Amine | Secondary Amine | NDD is more polar due to the loss of the methyl group. |

| pKa | ~9.34 (Basic) | ~9.5-9.7 (Basic) | Both are positively charged at acidic/neutral pH. |

| LogP | ~4.7 (Lipophilic) | ~3.9 (Less Lipophilic) | NDD elutes before Duloxetine in Reversed-Phase (RP) modes. |

| UV Max | 215-230 nm | 215-230 nm | Shared naphthyl chromophore allows simultaneous detection. |

Mechanism of Separation

The separation relies on hydrophobic subtraction . The loss of the methyl group on the nitrogen reduces the hydrophobicity of NDD. In a Reversed-Phase (C18) system, the more polar NDD interacts less strongly with the octadecylsilane ligands than the parent DLX, resulting in an earlier elution time.

Critical Success Factor: Because both compounds are strong bases, they interact with residual silanols on the silica support, causing peak tailing. The protocol below utilizes a high-pH stable, end-capped column or a controlled acidic buffer to suppress these secondary interactions.

Metabolic Pathway Visualization

Understanding the origin of the analyte is essential for bioanalytical contexts.

Figure 1: Metabolic pathway of Duloxetine showing the formation of N-desmethyl duloxetine via CYP450 enzymes. NDD is the primary target for this HPLC method.

Optimized Experimental Protocol

This protocol is designed for robustness . It uses a phosphate buffer system that provides sharp peak shapes for basic amines.

Chromatographic Conditions (The "Gold Standard")

-

Column: Phenomenex Luna C18(2) or Waters XBridge C18 (High pH stability recommended).

-

Dimensions: 250 mm × 4.6 mm, 5 µm particle size.[1][2][3][4][5]

-

Mobile Phase A: 50 mM Potassium Phosphate Buffer (adjusted to pH 7.8 with dilute NaOH/H3PO4).

-

Note: A higher pH (near 7.8) often improves the peak shape of basic drugs like duloxetine by keeping them in a free-base-like equilibrium or suppressing silanol ionization, though strictly they are still ionized. Alternatively, a pH 2.5 buffer can be used for full protonation. The pH 7.8 method is specifically cited for metabolite separation.

-

-

Mobile Phase B: Methanol (HPLC Grade).

-

Mode: Isocratic Elution.

-

Ratio: Mobile Phase B : Mobile Phase A (60 : 40 v/v).[1]

-

Column Temperature: 25°C (Ambient) to 30°C.

-

Detection: UV-Vis / PDA at 221 nm (Secondary monitoring at 230 nm).

-

Injection Volume: 20 µL.

Preparation of Reagents

-

Buffer Preparation (pH 7.8): Dissolve 6.8g of KH₂PO₄ in 900 mL of Milli-Q water. Adjust pH to 7.8 ± 0.05 using 1M NaOH or 10% Phosphoric Acid. Dilute to 1000 mL. Filter through a 0.45 µm nylon membrane.[2][5]

-

Mobile Phase: Mix Methanol and Buffer (60:40). Degas by sonication for 15 minutes.[2]

-

Standard Stock: Dissolve 10 mg of N-desmethyl duloxetine reference standard in 10 mL Methanol (1 mg/mL).

Experimental Workflow

Figure 2: Step-by-step analytical workflow from sample acquisition to detection.[2]

Data Presentation & Retention Behavior